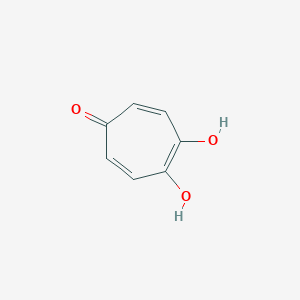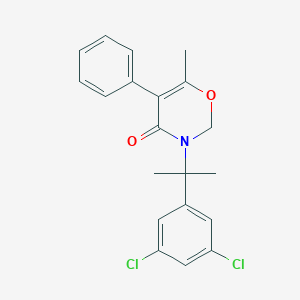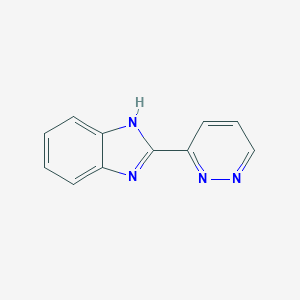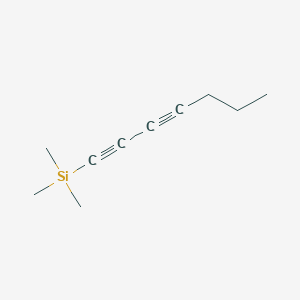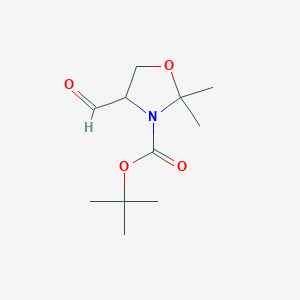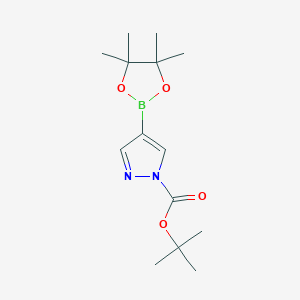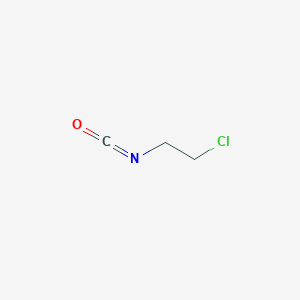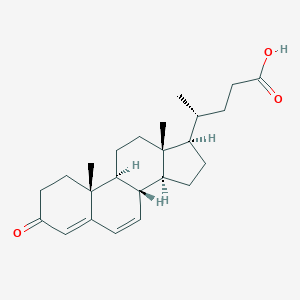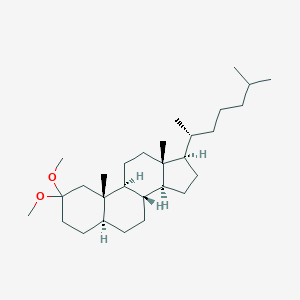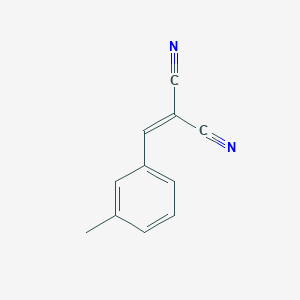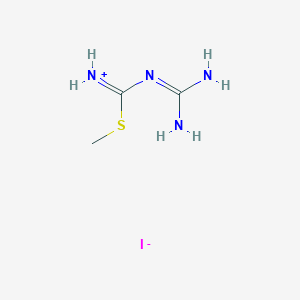
1-Carbamimidoyl-2-methyl-isothiourea hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-Carbamimidoyl-2-methyl-isothiourea hydroiodide" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. The first paper describes the synthesis of N-methyl carbamoylimidazole, a compound that can act as a methyl isocyanate equivalent, which suggests that it may share some reactivity patterns with 1-Carbamimidoyl-2-methyl-isothiourea hydroiodide . The second paper discusses the synthesis of a macrocyclic compound with carbamoylmethyl groups, which could be structurally related to the compound of interest .
Synthesis Analysis
The synthesis of N-methyl carbamoylimidazole is achieved through the reaction of 1,1-carbonyldiimidazole (CDI) with methylamine hydrochloride (MeNH3Cl). This process is high-yielding and scalable, producing a crystalline, water-stable compound. The reaction is facilitated by the use of the ammonium salt rather than the free amine, which improves the yield significantly. This method could potentially be adapted for the synthesis of 1-Carbamimidoyl-2-methyl-isothiourea hydroiodide by using appropriate starting materials and conditions .
Molecular Structure Analysis
While the molecular structure of 1-Carbamimidoyl-2-methyl-isothiourea hydroiodide is not directly analyzed in the papers, the structure of N-methyl carbamoylimidazole suggests that it has a stable imidazole ring with a carbamoyl group attached. This indicates that the compound of interest might also exhibit stability due to its functional groups and possibly a heterocyclic structure .
Chemical Reactions Analysis
N-methyl carbamoylimidazole reacts with various nucleophiles, including amines, amino acids, thiols, and alcohols, to form N-methylureas, carbamates, and thiocarbamates. These reactions occur in good to excellent yields and can be carried out in organic solvents or water. This reactivity suggests that 1-Carbamimidoyl-2-methyl-isothiourea hydroiodide may also undergo similar nucleophilic reactions, potentially leading to a variety of products .
Physical and Chemical Properties Analysis
The physical properties of N-methyl carbamoylimidazole include its crystalline nature and water stability, which are desirable for storage and handling. The chemical properties include its ability to act as a methyl isocyanate substitute, which is significant for its reactivity with nucleophiles. The macrocyclic compound discussed in the second paper exhibits low solubility, which drives its regioselective synthesis. These properties provide a basis for inferring the physical and chemical behavior of 1-Carbamimidoyl-2-methyl-isothiourea hydroiodide, although direct studies on this compound would be necessary for accurate characterization .
Propriétés
IUPAC Name |
methyl N-(diaminomethylidene)carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4S.HI/c1-8-3(6)7-2(4)5;/h1H3,(H5,4,5,6,7);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWVITGVIBSMTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)N=C(N)N.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9IN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Amino(methylsulfanyl)methylidene]guanidine hydroiodide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

